(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13789827
InChI: InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22-/m1/s1
SMILES: C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N
Molecular Formula: C22H20N2
Molecular Weight: 312.4 g/mol

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC13789827

Molecular Formula: C22H20N2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine -

Specification

Molecular Formula C22H20N2
Molecular Weight 312.4 g/mol
IUPAC Name (1R,2R)-1,2-dinaphthalen-1-ylethane-1,2-diamine
Standard InChI InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22-/m1/s1
Standard InChI Key VVJVMUUCGDSHBT-FGZHOGPDSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)N)N
SMILES C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N

Introduction

Chemical Structure and Configuration

Molecular Geometry

The (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine molecule consists of an ethane-1,2-diamine core with two naphthalen-1-yl groups attached to the central carbon atoms. The stereochemistry at both chiral centers is explicitly defined as R-configuration, resulting in a C2C_2-symmetric structure. The naphthalene moieties introduce significant steric bulk and π-electron density, which influence the compound’s coordination behavior with metal centers.

The dihydrochloride salt form (Fig. 1) enhances solubility in polar solvents, a critical factor for its utility in homogeneous catalytic systems. X-ray crystallographic data, though unavailable in the provided sources, would likely reveal a planar arrangement of the naphthalene rings orthogonal to the ethanediamine plane, maximizing conjugation and rigidity .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine dihydrochloride
CAS Number1055301-17-1
Molecular FormulaC22H20N22HCl\text{C}_{22}\text{H}_{20}\text{N}_{2} \cdot 2\text{HCl}
Molecular Weight385.33 g/mol
Storage ConditionsArgon-charged environment

Physicochemical Properties

Stability and Reactivity

The compound’s stability is contingent on storage under inert atmospheres, as indicated by its argon-charged packaging . The hydrochloride salt form improves stability by mitigating oxidation and hydrolysis risks. Key reactivity features include:

  • Coordination Capacity: The lone electron pairs on nitrogen atoms enable binding to transition metals like palladium, rhodium, or ruthenium.

  • Steric Effects: The naphthalene groups create a crowded coordination environment, favoring selective substrate binding in catalytic cycles.

Applications in Asymmetric Catalysis

Role as a Chiral Ligand

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine serves as a privileged ligand in enantioselective transformations. Its applications include:

  • Asymmetric Hydrogenation: Facilitating the reduction of prochiral ketones to alcohols with high enantiomeric excess (e.g., in pharmaceutical intermediates) .

  • Cross-Coupling Reactions: Enhancing selectivity in Suzuki-Miyaura couplings by stabilizing metal centers and controlling stereochemistry.

Table 2: Comparative Analysis of Chiral Diamine Ligands

LigandSubstituentsSteric BulkCatalytic Efficiency
(1R,2R)-1,2-Diphenylethane-1,2-diaminePhenyl groupsModerateHigh
Target CompoundNaphthalen-1-yl groupsHighSuperior selectivity

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